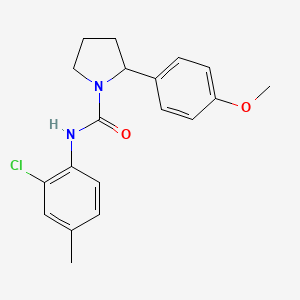
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CMMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the class of pyrrolidinecarboxamide compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, it may act on certain receptors in the brain to reduce pain perception.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of certain enzymes involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its potential as a novel drug candidate for the treatment of neuropathic pain and inflammation. However, one of the limitations of using N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One potential area of research is the development of more efficient synthesis methods for N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its potential applications in the field of medicine. Finally, more research is needed to investigate the potential side effects of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its safety profile.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-chloro-4-methylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a catalyst. The resulting product is then purified through a series of extraction and recrystallization steps.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess analgesic properties and has been tested for its efficacy in treating neuropathic pain. Additionally, N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been tested for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-5-10-17(16(20)12-13)21-19(23)22-11-3-4-18(22)14-6-8-15(24-2)9-7-14/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCWOZIYPDDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5986644.png)
![3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B5986654.png)

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5986663.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B5986683.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)
![3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
![4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5986716.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5986723.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5986726.png)